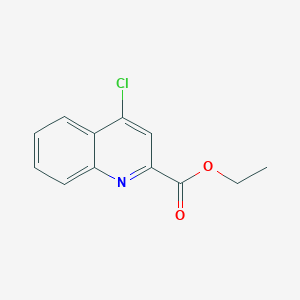

Ethyl 4-chloroquinoline-2-carboxylate

Vue d'ensemble

Description

Ethyl 4-chloroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-chloroquinoline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloroquinoline-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester derivative.

Another method involves the use of Friedländer synthesis, where an o-aminoaryl ketone reacts with an aldehyde in the presence of an acid catalyst. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and solvent-free conditions is also explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different products.

Condensation Reactions: The ester group can participate in condensation reactions with amines to form amides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Various substituted quinoline derivatives.

Oxidation and Reduction Reactions: Different oxidized or reduced forms of the quinoline ring.

Condensation Reactions: Amides and other condensation products.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Ethyl 4-chloroquinoline-2-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting malaria, bacterial infections, and cancer. Research indicates that derivatives of this compound exhibit notable biological activities, making them potential candidates for drug development. For instance, studies have shown that modifications to the quinoline structure can enhance their efficacy against specific pathogens and cancer cell lines.

Synthesis of Bioactive Compounds

The compound is utilized to create various bioactive derivatives through chemical modifications. These derivatives are evaluated for their inhibitory activities against different enzymes and biological pathways, which are critical in the progression of diseases .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is incorporated into the formulation of pesticides and herbicides. Its role in enhancing the effectiveness of these agrochemicals contributes to improved pest management strategies while minimizing environmental impact . The compound's ability to interact with biological systems makes it a valuable asset in developing safer agricultural products.

Materials Science

Organic Electronics

this compound is being explored for its potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its unique chemical properties allow for the creation of novel materials that can improve device performance and longevity .

Polymer Development

Research also indicates that this compound can be utilized in synthesizing polymers with enhanced durability and environmental resistance. Such materials have applications in coatings and other protective layers across various industries .

Biochemical Research

Study of Biological Mechanisms

In biochemical research, this compound acts as a probe to study various biological processes. It aids researchers in understanding complex biochemical pathways involved in diseases, thereby facilitating the design of targeted therapies . The compound's interactions with different biological targets provide insights into its potential therapeutic applications.

Analytical Chemistry

Detection and Quantification

The compound is employed in analytical chemistry for detecting and quantifying other substances within various samples. Its reliability in providing accurate results makes it essential for quality control processes in pharmaceutical manufacturing and other industries .

Data Table: Summary of Applications

| Field | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Synthesis of antimalarial, antibacterial, anticancer agents | Potential for developing new therapeutic drugs |

| Agricultural Chemistry | Formulation of pesticides and herbicides | Improves pest management with reduced environmental impact |

| Materials Science | Development of OLEDs and polymers | Enhances performance and durability of electronic materials |

| Biochemical Research | Study of biological pathways | Aids in understanding disease mechanisms |

| Analytical Chemistry | Detection and quantification methods | Ensures quality control in manufacturing processes |

Case Studies

-

Antimalarial Drug Development

A study demonstrated that derivatives of this compound displayed promising antimalarial activity. Through structural modifications, researchers were able to enhance the compounds' potency against Plasmodium falciparum, the causative agent of malaria . -

Pesticide Formulation

Another research effort focused on incorporating this compound into novel pesticide formulations. The resulting products showed improved efficacy against common agricultural pests while maintaining lower toxicity levels for non-target organisms . -

OLED Technology

Recent advancements have highlighted the use of this compound in developing new organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED materials has resulted in devices with enhanced brightness and efficiency compared to traditional materials.

Mécanisme D'action

The mechanism of action of ethyl 4-chloroquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the progression of diseases such as malaria or cancer .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 4-chloroquinazoline-2-carboxylate

- Ethyl 2-chloroquinoline-3-carboxylate

- 4-Hydroxy-2-quinolones

Uniqueness

Ethyl 4-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4-position and ester group at the 2-position make it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications .

Activité Biologique

Ethyl 4-chloroquinoline-2-carboxylate (C11H10ClNO2) is an organic compound derived from the quinoline family, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in antimicrobial and anticancer therapies. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound.

Chemical Structure and Synthesis

This compound features a quinoline core with a carboxylate group and a chlorine atom at the 4-position. Its molecular weight is approximately 233.66 g/mol. The compound can be synthesized through various methods, including:

- Ciamician-Dennstedt Reaction

- Skraup Reaction

- Doebner Modification

These synthetic pathways highlight the compound's accessibility for further research and development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

- Minimum Inhibitory Concentration (MIC) values against common pathogens:

The compound's structural similarities to other quinoline derivatives suggest a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Studies have also explored the anticancer potential of this compound. Its mechanism of action may involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, which are critical in cancer cell proliferation and survival .

Table: Comparison of Biological Activities of Quinoline Derivatives

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Chlorine at position 4; carboxylic acid group | Antimicrobial, anticancer |

| Ethyl 8-chloroquinoline-3-carboxylate | Chlorine at position 8; carboxylic acid group | Antimicrobial properties |

| Ethyl 4-hydroxyquinoline-2-carboxylate | Hydroxyl group at position 4; carboxylic acid group | Potential antioxidant activity |

| Ethyl 3-methylquinoline-2-carboxylate | Methyl group at position 3; carboxylic acid group | Anticancer activity |

The unique chlorine substitution pattern in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound exhibited complete bactericidal activity against S. aureus and E. coli within eight hours of exposure, highlighting its potential as a rapid antimicrobial agent .

- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines indicated that this compound could induce cytotoxic effects, with IC50 values significantly lower than standard chemotherapeutic agents, suggesting its potential as an effective anticancer drug candidate .

Propriétés

IUPAC Name |

ethyl 4-chloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWYXUDTZJAGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296524 | |

| Record name | ethyl 4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-69-6 | |

| Record name | 2-Quinolinecarboxylic acid, 4-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109750 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18436-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.